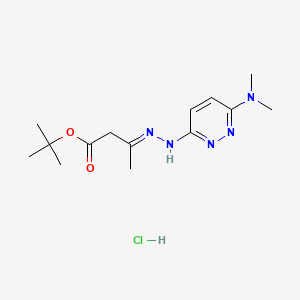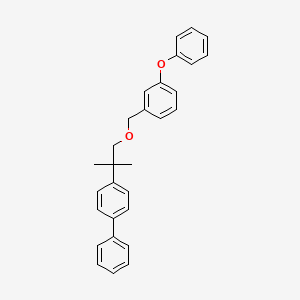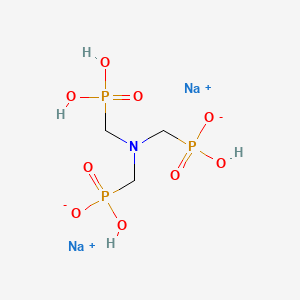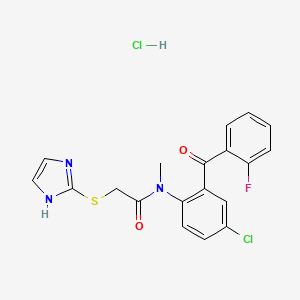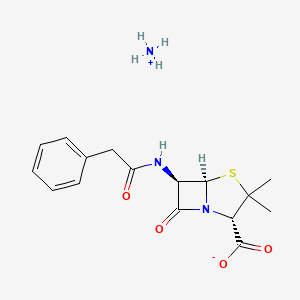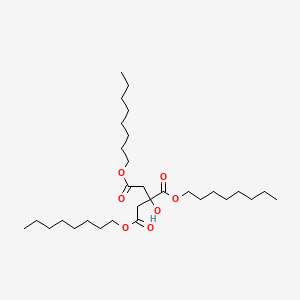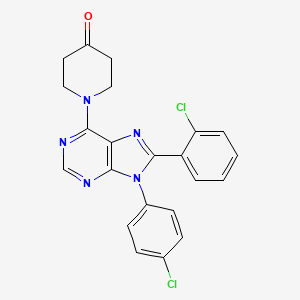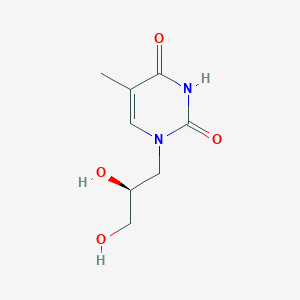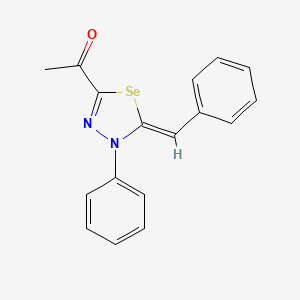
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is a heterocyclic compound that contains selenium. This compound is part of the selenadiazole family, which is known for its diverse biological and chemical properties. The presence of selenium in its structure makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole typically involves the reaction of benzaldehyde derivatives with selenadiazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with selenium dioxide to yield the selenadiazole ring .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, reduced selenadiazole derivatives.
Substitution: Halogenated or nitrated selenadiazole derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole has been explored for various scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
- 2-Benzyl-5-phenyl-1,3,4-oxadiazole
- 1,3,4-Thiadiazole derivatives
- Benzothiazole derivatives
Comparison:
- Uniqueness: The presence of selenium in 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole distinguishes it from other similar compounds, potentially offering unique biological activities and chemical reactivity .
- Biological Activity: While oxadiazole and thiadiazole derivatives also exhibit significant biological activities, the selenadiazole compound may offer enhanced antioxidant and anticancer properties due to the presence of selenium .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
147878-14-6 |
|---|---|
Fórmula molecular |
C17H14N2OSe |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
1-[(5Z)-5-benzylidene-4-phenyl-1,3,4-selenadiazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14N2OSe/c1-13(20)17-18-19(15-10-6-3-7-11-15)16(21-17)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12- |
Clave InChI |
HTHDCEVFPFDJOW-VBKFSLOCSA-N |
SMILES isomérico |
CC(=O)C1=NN(/C(=C/C2=CC=CC=C2)/[Se]1)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=NN(C(=CC2=CC=CC=C2)[Se]1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


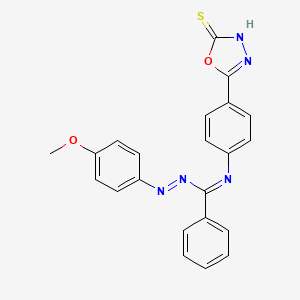
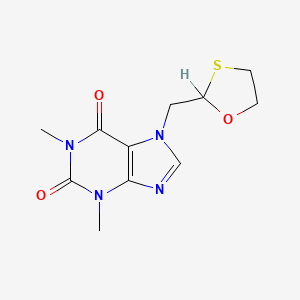
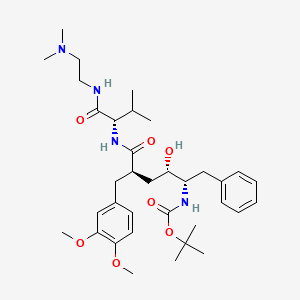
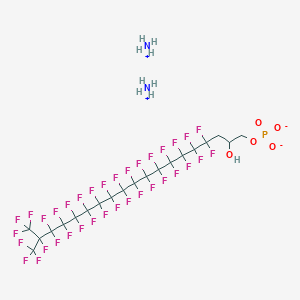
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
